N-[2-(1-adamantyl)ethyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[2-(1-adamantyl)ethyl]-4-methylbenzamide, also known as AEB071, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AEB071 is a selective inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases.
Wirkmechanismus
N-[2-(1-adamantyl)ethyl]-4-methylbenzamide is a selective inhibitor of PKC, a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and survival. This compound binds to the regulatory domain of PKC and prevents its activation, thereby inhibiting downstream signaling pathways. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate immune responses by inhibiting the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by inhibiting the activation of PKC signaling pathways. In immune cells, this compound inhibits the activation of T cells and the production of pro-inflammatory cytokines, leading to the suppression of immune responses. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-adamantyl)ethyl]-4-methylbenzamide has several advantages for lab experiments, including its high selectivity for PKC and its well-characterized mechanism of action. This compound is also available in pure form, making it easy to use in experiments. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments with this compound.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1-adamantyl)ethyl]-4-methylbenzamide. One direction is the development of this compound as a therapeutic agent for the treatment of autoimmune disorders, cancer, and neurological disorders. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Finally, further studies are needed to understand the molecular mechanisms underlying the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases. This compound is a selective inhibitor of PKC and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to evaluate the safety and efficacy of this compound in humans and to understand its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-adamantyl)ethyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurological disorders. This compound has shown promising results in preclinical studies for the treatment of multiple sclerosis, psoriasis, and rheumatoid arthritis. It has also been studied for its potential use in cancer therapy, where it has shown efficacy in inhibiting the growth of several types of cancer cells. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-14-2-4-18(5-3-14)19(22)21-7-6-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUYETYJPDSBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.